molecular formula C13H18N6OS2 B6762305 4-[5-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)sulfanyl]-4-ethyl-1,2,4-triazol-3-yl]morpholine

4-[5-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)sulfanyl]-4-ethyl-1,2,4-triazol-3-yl]morpholine

Cat. No.: B6762305
M. Wt: 338.5 g/mol
InChI Key: FHJDZIDQOYZUSS-UHFFFAOYSA-N
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Description

4-[5-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)sulfanyl]-4-ethyl-1,2,4-triazol-3-yl]morpholine is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a cyclopropyl group, a thiadiazole ring, and a morpholine moiety, contributes to its potential as a versatile agent in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)sulfanyl]-4-ethyl-1,2,4-triazol-3-yl]morpholine typically involves multiple steps. One common method starts with the preparation of the 1,2,4-thiadiazole ring, which is achieved through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions . The resulting thiadiazole intermediate is then reacted with an appropriate alkylating agent to introduce the cyclopropyl group.

Next, the thiadiazole derivative undergoes a nucleophilic substitution reaction with 4-ethyl-1,2,4-triazole, forming the desired triazole-thiadiazole hybrid. Finally, the morpholine moiety is introduced through a substitution reaction, completing the synthesis of the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-[5-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)sulfanyl]-4-ethyl-1,2,4-triazol-3-yl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[5-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)sulfanyl]-4-ethyl-1,2,4-triazol-3-yl]morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)sulfanyl]-4-ethyl-1,2,4-triazol-3-yl]morpholine involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, disrupting their normal function. This compound may inhibit DNA replication and protein synthesis, leading to cell death in microbial and cancer cells . The morpholine moiety enhances its solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)sulfanyl]-4-ethyl-1,2,4-triazol-3-yl]morpholine is unique due to its combination of a thiadiazole ring, a triazole ring, and a morpholine moiety. This unique structure enhances its biological activity and makes it a versatile compound for various applications .

Properties

IUPAC Name

4-[5-[(3-cyclopropyl-1,2,4-thiadiazol-5-yl)sulfanyl]-4-ethyl-1,2,4-triazol-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6OS2/c1-2-19-11(18-5-7-20-8-6-18)15-16-12(19)21-13-14-10(17-22-13)9-3-4-9/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHJDZIDQOYZUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC2=NC(=NS2)C3CC3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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